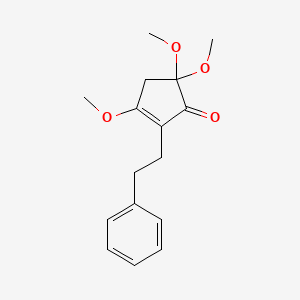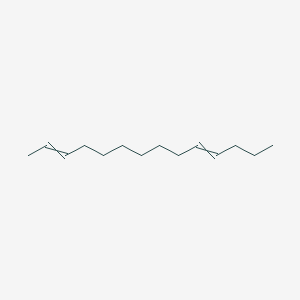
Tetradeca-2,10-diene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tetradeca-2,10-diene is an organic compound with the molecular formula C14H26 It is a diene, meaning it contains two double bonds within its carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Tetradeca-2,10-diene can be synthesized through various organic synthesis methods. One common approach involves the reaction of 1,4-cyclohexanedione dioxime with nitrilimines. This reaction typically requires the use of a base such as triethylamine to generate the nitrilimines in situ, which then react with the dioxime to form the desired diene .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and large-scale chemical production would apply. This includes optimizing reaction conditions for yield and purity, as well as scaling up the reaction from laboratory to industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions: Tetradeca-2,10-diene can undergo various chemical reactions, including:
Oxidation: The double bonds in the diene can be oxidized to form epoxides or other oxygen-containing functional groups.
Reduction: The double bonds can be reduced to form the corresponding alkane.
Substitution: The hydrogen atoms adjacent to the double bonds can be substituted with other functional groups through various substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation reactions.
Substitution: Halogenation reactions can be carried out using halogens (e.g., Br2) or halogenating agents (e.g., N-bromosuccinimide).
Major Products:
Oxidation: Epoxides, diols, or other oxygenated derivatives.
Reduction: Tetradecane.
Substitution: Halogenated derivatives or other substituted products depending on the reagents used.
Applications De Recherche Scientifique
Tetradeca-2,10-diene has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Its derivatives may have biological activity and can be used in the development of pharmaceuticals or agrochemicals.
Industry: Used in the synthesis of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Tetradeca-2,10-diene depends on the specific reactions it undergoesThese reactions often involve the interaction of the double bonds with reagents or catalysts, resulting in the formation of new bonds and functional groups .
Comparaison Avec Des Composés Similaires
- Tetradeca-2,4,10-triene-8-ynoic acid isobutylamide
- Tetradeca-2-en-10,12-diynoic acid isobutylamide
- Dodeca-2,4,10-triene-8-ynoic acid isobutylamide
Comparison: Tetradeca-2,10-diene is unique due to its specific placement of double bonds at the 2nd and 10th positions. This structural feature distinguishes it from other similar compounds, which may have different arrangements of double and triple bonds.
Propriétés
Numéro CAS |
62581-62-8 |
|---|---|
Formule moléculaire |
C14H26 |
Poids moléculaire |
194.36 g/mol |
Nom IUPAC |
tetradeca-2,10-diene |
InChI |
InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,8,10H,4,6-7,9,11-14H2,1-2H3 |
Clé InChI |
UUCDPGSGMIHSHN-UHFFFAOYSA-N |
SMILES canonique |
CCCC=CCCCCCCC=CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


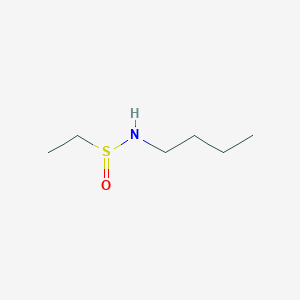
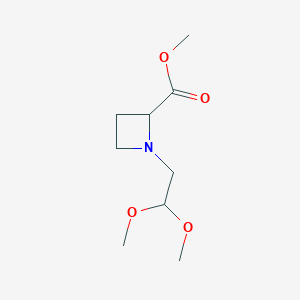
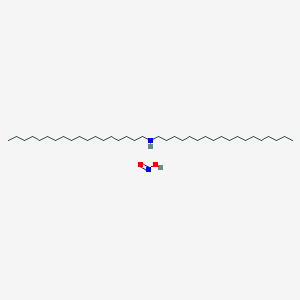
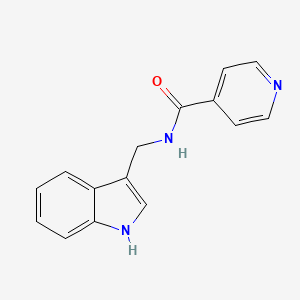
![3-[(2,3-Dimethyl-1H-indol-5-yl)amino]-1-phenylbut-2-en-1-one](/img/structure/B14514709.png)
![Ethyl [(dichlorophosphoryl)methylidene]carbamate](/img/structure/B14514719.png)
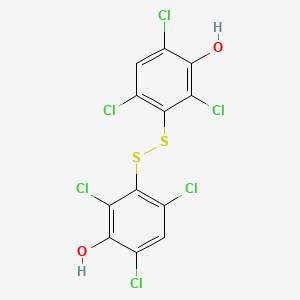
![Tris[(1-methylcyclopentyl)methyl]alumane](/img/structure/B14514725.png)
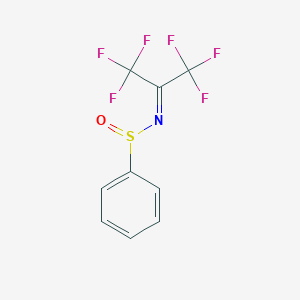
![Piperidinium, 1-methyl-1-[2-[(1-oxopentyl)oxy]ethyl]-](/img/structure/B14514741.png)
![(1,4-Phenylene)bis[butoxy(dimethyl)silane]](/img/structure/B14514752.png)
![N,N-Dimethyl-7-[methyl(octyl)amino]-3H-phenothiazin-3-iminium chloride](/img/structure/B14514755.png)
![1-[2-(Trimethylsilyl)oxiran-2-yl]cyclohexan-1-ol](/img/structure/B14514758.png)
